molecular formula C6H12N4O2 B12713768 2-(Aminocarbonyl)hydrazide L-proline CAS No. 136849-73-5

2-(Aminocarbonyl)hydrazide L-proline

Cat. No.: B12713768
CAS No.: 136849-73-5
M. Wt: 172.19 g/mol
InChI Key: NXJZLZKQRAVYNI-BYPYZUCNSA-N
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Description

2-(Aminocarbonyl)hydrazide L-proline is a compound that combines the structural features of hydrazide and L-proline. L-proline is an amino acid that plays a crucial role in protein synthesis and structure, while hydrazides are known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminocarbonyl)hydrazide L-proline typically involves the reaction of L-proline with hydrazine derivatives. One common method is the condensation of L-proline with hydrazine hydrate under mild conditions. This reaction can be catalyzed by L-proline itself, which acts as an organocatalyst, promoting the formation of the desired hydrazide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as solvent-free mechanical grinding and the reusability of L-proline as a catalyst, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminocarbonyl)hydrazide L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include benzaldehyde derivatives for condensation reactions and oxidizing or reducing agents for redox reactions. The reactions are often carried out under mild conditions, with L-proline acting as an efficient organocatalyst .

Major Products Formed

The major products formed from these reactions include various hydrazone derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(Aminocarbonyl)hydrazide L-proline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminocarbonyl)hydrazide L-proline is unique due to its combination of hydrazide and L-proline structures, which confer distinct chemical reactivity and biological activity. Its ability to act as an organocatalyst and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

136849-73-5

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

[[(2S)-pyrrolidine-2-carbonyl]amino]urea

InChI

InChI=1S/C6H12N4O2/c7-6(12)10-9-5(11)4-2-1-3-8-4/h4,8H,1-3H2,(H,9,11)(H3,7,10,12)/t4-/m0/s1

InChI Key

NXJZLZKQRAVYNI-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NNC(=O)N

Canonical SMILES

C1CC(NC1)C(=O)NNC(=O)N

Origin of Product

United States

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